 
            | REACTION_SMILES | [NH2:1][CH2:2][C:3]([CH3:4])([CH3:5])[NH2:6].[NH2:7][C:8]([NH2:9])=[O:10].[OH2:11]>>[NH:1]([CH2:2][C:3]([CH3:4])([CH3:5])[NH2:6])[C:8]([NH2:7])=[O:10] | 
| Name | |
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                                                                                    Extracted from reaction SMILES                                                                                 | 
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                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CC(C)(N)CN                                                                                 | 
| Name | |
| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    NC(N)=O                                                                                 | 
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| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CC(C)(N)CNC(N)=O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |